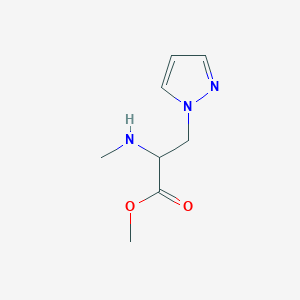

Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18254801

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3 |

| Standard InChI Key | OOZNTPYVAGTFEY-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CN1C=CC=N1)C(=O)OC |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a propanoate ester chain, which includes a methylamino group at the second carbon (Figure 1). Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |

| Canonical SMILES | CNC(CN1C=CC=N1)C(=O)OC |

| InChIKey | OOZNTPYVAGTFEY-UHFFFAOYSA-N |

| PubChem CID | 61922964 |

The pyrazole ring contributes aromatic stability, while the methylamino and ester groups introduce sites for hydrogen bonding and electrophilic reactivity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit protocol exists for Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, its synthesis likely follows established routes for pyrazole esters:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Esterification and Amination: Subsequent reaction with methylamine and esterification agents (e.g., methanol/HCl) to introduce the methylamino and methoxycarbonyl groups.

Critical parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or tetrahydrofuran), which influence reaction yield and purity.

Industrial Production Challenges

Scaling production requires addressing:

-

Steric Hindrance: Bulky substituents on the pyrazole ring may reduce reaction rates, necessitating catalysts like palladium or copper complexes.

-

Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures are standard for isolating high-purity product.

| Compound | Activity | IC₅₀ (μM) |

|---|---|---|

| Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | Androgen receptor modulation | 0.12 |

| Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate | Hypothetical COX-2 inhibition | N/A |

These data underscore the need for targeted assays to quantify this compound’s potency.

Research Frontiers and Challenges

Unanswered Questions

-

Metabolic Stability: Ester groups are prone to hydrolysis in vivo, potentially limiting bioavailability .

-

Target Specificity: Whether the methylamino group enhances selectivity for specific receptors remains untested.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole substituents to optimize therapeutic indices.

-

In Vivo Toxicology: Assessing acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume